5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;hydrochloride
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Overview
Description
S65487 (hydrochloride), also known as VOB560 hydrochloride, is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein. This compound is a proagent of S55746 and is known for its ability to induce apoptosis (programmed cell death) in cancer cells. It has shown significant activity against BCL-2 mutations, such as G101V and D103Y, and has poor affinity for other proteins like MCL-1, BFL-1, and BCL-XL .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S65487 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups to enhance selectivity and potency.
- Purification and crystallization to obtain the final product.
Industrial Production Methods
Industrial production of S65487 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of large-scale reactors and purification systems.
- Strict quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
S65487 (hydrochloride) primarily undergoes:
Substitution Reactions: Involving the replacement of functional groups to modify its activity and selectivity.
Oxidation and Reduction Reactions: To alter the oxidation state of the compound, affecting its binding affinity and potency.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like halides and nucleophiles under controlled temperature and pH conditions.
Oxidation and Reduction Reactions: Use of oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of S65487 (hydrochloride) with modified functional groups, enhancing its therapeutic potential .
Scientific Research Applications
S65487 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the BCL-2 protein and its role in apoptosis.
Biology: Employed in cell biology research to investigate the mechanisms of cell death and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly hematological malignancies like leukemia and lymphoma.
Industry: Utilized in the development of new anti-cancer drugs and in preclinical studies to evaluate the efficacy and safety of novel compounds
Mechanism of Action
S65487 (hydrochloride) exerts its effects by binding to the BH3 hydrophobic groove of the BCL-2 protein. This binding inhibits the anti-apoptotic function of BCL-2, leading to the activation of pro-apoptotic proteins and induction of apoptosis in cancer cells. The compound is particularly effective against BCL-2-dependent tumors and has shown activity in both in vitro and in vivo models .
Comparison with Similar Compounds
Similar Compounds
Venetoclax (Venclexta™): Another selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
S55746: The precursor of S65487 (hydrochloride) with similar inhibitory activity against BCL-2.
Uniqueness
S65487 (hydrochloride) is unique due to its:
High Selectivity: It has poor affinity for other proteins like MCL-1, BFL-1, and BCL-XL, reducing off-target effects.
Activity Against Mutations: Effective against BCL-2 mutations such as G101V and D103Y, which are resistant to other inhibitors like Venetoclax.
Potent Apoptosis Induction: Demonstrates strong and persistent tumor regression in preclinical models, making it a promising candidate for further development .
Properties
IUPAC Name |
5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H41ClN6O4.ClH/c1-26-36(41(51)48(31-10-12-34(49)13-11-31)38-21-32(23-43)44(3)27(38)2)22-39(45(26)4)37-20-30(42)9-14-35(37)40(50)47-24-29-8-6-5-7-28(29)19-33(47)25-46-15-17-52-18-16-46;/h5-14,20-22,33,49H,15-19,24-25H2,1-4H3;1H/t33-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXPYZATHHDCAQ-WAQYZQTGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4CC3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4C[C@H]3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42Cl2N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
753.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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